molecular formula C20H28N2O4S B10836510 (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid

(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid

Cat. No.: B10836510
M. Wt: 392.5 g/mol
InChI Key: ZJHMLTXEBYSRTJ-AZUAARDMSA-N
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Description

The compound “US10023583, Example 13” is a small molecular drug known for its unique structure and potential applications in various fields. It is a bicyclic pyridine compound with a molecular weight of 392.5. This compound has been studied for its potential as a selective inhibitor of aminopeptidases, which are enzymes that play a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10023583, Example 13” involves multiple steps, including the formation of the bicyclic pyridine core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structure. The synthetic route may include steps such as cyclization, functional group transformations, and purification processes to obtain the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

“US10023583, Example 13” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

“US10023583, Example 13” has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in inhibiting aminopeptidases, which are involved in protein processing and regulation.

    Medicine: Explored for its potential therapeutic applications, particularly in diseases where aminopeptidase activity is dysregulated.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “US10023583, Example 13” involves its interaction with specific molecular targets, such as aminopeptidases. By inhibiting these enzymes, the compound can modulate various biological pathways and processes. The inhibition mechanism may involve binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US10023583, Example 13” stands out due to its specific structural features and high selectivity for aminopeptidases. Its unique bicyclic pyridine core and functional group arrangement contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid

InChI

InChI=1S/C20H28N2O4S/c1-2-9-27-12-18(21)20(25,19(23)24)11-16-15-10-14(6-5-13-3-4-13)26-17(15)7-8-22-16/h7-8,10,13,18,25H,2-6,9,11-12,21H2,1H3,(H,23,24)/t18-,20+/m0/s1

InChI Key

ZJHMLTXEBYSRTJ-AZUAARDMSA-N

Isomeric SMILES

CCCSC[C@@H]([C@](CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N

Canonical SMILES

CCCSCC(C(CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N

Origin of Product

United States

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